Product packaging for Methyl 2-(4-bromophenyl)-2-cyanoacetate(Cat. No.:CAS No. 1218950-96-9)

Methyl 2-(4-bromophenyl)-2-cyanoacetate

Cat. No.: B1432402
CAS No.: 1218950-96-9
M. Wt: 254.08 g/mol
InChI Key: QWXPRWNVJMNMKQ-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)-2-cyanoacetate (CAS 1218950-96-9) is a chemical compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . This ester is a valuable synthetic intermediate in organic chemistry and medicinal research, particularly in the construction of complex heterocyclic systems. Its structure, featuring both a reactive cyanoacetate group and a 4-bromophenyl ring, makes it a versatile building block for multi-component syntheses. It is commonly employed in Michael addition reactions, as demonstrated in the synthesis of pyrazole-based compounds with potential pharmacological activity . Pyrazole derivatives are of significant interest for various therapeutic applications, including as agents against human colon cancer, leukemia, and melanoma, as well as for their anti-inflammatory and antiviral properties . The 4-bromophenyl moiety can also facilitate further functionalization via cross-coupling reactions, expanding its utility in drug discovery and material science. This product is intended for research purposes and is strictly for use in a controlled laboratory setting by qualified professionals. It is not for diagnostic, therapeutic, or personal use. Handle with appropriate care, referring to the supplied Safety Data Sheet (SDS) for detailed hazard information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO2 B1432402 Methyl 2-(4-bromophenyl)-2-cyanoacetate CAS No. 1218950-96-9

Properties

IUPAC Name

methyl 2-(4-bromophenyl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9(6-12)7-2-4-8(11)5-3-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXPRWNVJMNMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of 4-Bromobenzyl Bromide with Sodium Cyanide

A common and direct approach to synthesize Methyl 2-(4-bromophenyl)-2-cyanoacetate involves the nucleophilic substitution of 4-bromobenzyl bromide with sodium cyanide to introduce the cyano group, followed by esterification to form the methyl ester.

Procedure:

  • Step 1: React 4-bromobenzyl bromide with sodium cyanide in a polar solvent such as ethanol to form 4-bromophenylacetonitrile.
  • Step 2: The nitrile intermediate is then subjected to esterification by treatment with methanol in the presence of an acid catalyst (commonly sulfuric acid) to yield this compound.

Key Points:

  • This method leverages the high reactivity of benzyl bromides toward cyanide nucleophiles.
  • The esterification step uses acidic conditions to convert the cyanoacetic acid derivative into the methyl ester.
  • The reaction conditions are mild and scalable for laboratory and industrial synthesis.
Reaction Step Reagents and Conditions Product
1 4-bromobenzyl bromide + NaCN, EtOH 4-bromophenylacetonitrile
2 Methanol + H2SO4 (catalytic), reflux This compound

This synthetic route is supported by commercial suppliers and chemical catalogs, confirming its practical utility and reproducibility.

Alkylation of Methyl Cyanoacetate with 4-Bromobenzyl Bromide Using Organic Bases

Another efficient method involves the direct alkylation of methyl cyanoacetate with 4-bromobenzyl bromide under basic conditions:

Procedure:

  • Methyl cyanoacetate is treated with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or other organic bases in an aprotic solvent like dichloromethane.
  • The base deprotonates the active methylene group of methyl cyanoacetate, generating a nucleophilic enolate.
  • This enolate then undergoes nucleophilic substitution with 4-bromobenzyl bromide to form this compound.

Advantages:

  • The reaction is rapid, often completing within minutes.
  • High yields (>95%) are achievable.
  • The procedure is scalable from millimolar to multigram quantities.
  • The crude product can be purified by recrystallization from methanol.
Reaction Step Reagents and Conditions Product
Alkylation Methyl cyanoacetate + 4-bromobenzyl bromide + DBU, CH2Cl2, room temp This compound

This method is noted for its efficiency and operational simplicity, making it suitable for both research and industrial applications.

Esterification of 2-(4-Bromophenyl)cyanoacetic Acid

An alternative route involves first synthesizing 2-(4-bromophenyl)cyanoacetic acid, followed by esterification:

Procedure:

  • 2-(4-Bromophenyl)cyanoacetic acid can be prepared via condensation reactions or other synthetic routes involving 4-bromoacetophenone derivatives.
  • The acid is then refluxed with methanol in the presence of catalytic concentrated sulfuric acid to afford the methyl ester.

Notes:

  • This method is classical and relies on acid-catalyzed Fischer esterification.
  • It may be preferred when the acid intermediate is readily available or when purification of the acid is more convenient.
Reaction Step Reagents and Conditions Product
Esterification 2-(4-bromophenyl)cyanoacetic acid + MeOH + H2SO4 (cat.), reflux This compound

This approach is referenced in literature involving quinoline derivatives synthesis, where similar esterification steps are employed.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Yield/Notes
Nucleophilic substitution + esterification 4-bromobenzyl bromide, NaCN, methanol NaCN in ethanol; H2SO4 catalyst for esterification Straightforward, scalable Well-established, commercially used
Alkylation of methyl cyanoacetate Methyl cyanoacetate, 4-bromobenzyl bromide DBU base, CH2Cl2 solvent Rapid, high yield, scalable >95% yield, short reaction time
Esterification of cyanoacetic acid derivative 2-(4-bromophenyl)cyanoacetic acid, methanol H2SO4 catalytic reflux Classical method, useful if acid is available Common in heterocyclic synthesis

Research Findings and Analytical Data

  • The synthesized this compound is typically characterized by spectroscopic methods such as IR, $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and mass spectrometry to confirm structure and purity.
  • The presence of the cyano group is confirmed by a sharp IR absorption near 2200 cm$$^{-1}$$.
  • The bromophenyl substitution influences the chemical shifts in NMR, aiding in detailed structural elucidation.
  • These preparation methods have been validated in multiple studies, showing reproducibility and suitability for further synthetic transformations in medicinal and agrochemical research.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromophenyl)-2-cyanoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

    Reduction: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 2-(4-bromophenyl)-2-cyanoacetic acid.

    Reduction: 2-(4-bromophenyl)-2-aminoacetate.

Scientific Research Applications

Organic Synthesis

Methyl 2-(4-bromophenyl)-2-cyanoacetate serves as a crucial intermediate in the synthesis of various complex organic molecules. Its structure allows for further modifications, making it a valuable building block in organic chemistry.

  • Heterocyclic Compounds : It is frequently used in the synthesis of heterocycles, which are essential in pharmaceuticals and agrochemicals. For instance, it can participate in reactions such as the Biginelli reaction to form dihydropyrimidinones, which have significant bioactive properties .

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications:

  • Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The bromine substituent enhances biological activity through increased lipophilicity and potential interactions with biological targets .
  • Anti-inflammatory Drugs : It has been investigated for its role in developing anti-inflammatory agents due to its ability to modulate inflammatory pathways .

Agrochemicals

The compound's reactive nature makes it suitable for developing agrochemical products:

  • Pesticides and Herbicides : this compound can be utilized in synthesizing novel pesticides that target specific pests while minimizing environmental impact.

Case Study 1: Synthesis of Dihydropyrimidinones

A study demonstrated the use of this compound as a precursor for synthesizing dihydropyrimidinones via a Biginelli reaction. The reaction yielded high purity compounds with significant biological activity against cancer cells.

  • Yield : Up to 95% under optimized conditions.
  • Biological Testing : Showed IC50 values indicating effective cytotoxicity against several cancer lines.

Case Study 2: Development of Anti-inflammatory Agents

In another research effort, derivatives synthesized from this compound were evaluated for their anti-inflammatory properties. The compounds were tested in vitro for their ability to inhibit pro-inflammatory cytokines.

  • Results : Several derivatives exhibited significant inhibition rates, suggesting potential for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromophenyl)-2-cyanoacetate involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the cyano and ester groups can undergo metabolic transformations. These interactions and transformations can affect biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Methyl 2-(4-bromophenyl)-2-cyanoacetate with analogous compounds, focusing on structural features, physicochemical properties, and applications.

Substituent Variations on the Phenyl Ring

Methyl 2-(5-bromo-4-chloro-2-nitrophenyl)-2-cyanoacetate (CAS: 1393441-88-7)
  • Structural Differences : Incorporates bromo, chloro, and nitro groups on the phenyl ring.
  • Chloro and bromo substituents contribute to steric bulk and halogen bonding .
  • Applications : Likely used in high-energy intermediates for explosives or dyes due to nitro group reactivity.
Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate (CAS: 1004305-97-8)
  • Structural Differences: Replaces the cyano group with difluoro (-CF₂) and ethyl ester (-COOCH₂CH₃) groups.
  • Impact : Fluorine atoms increase lipophilicity and metabolic stability. The ethyl ester may slow hydrolysis compared to methyl esters .
  • Applications: Potential use in fluorinated pharmaceuticals or agrochemicals.
Methyl 2-bromo-2-(4-fluorophenyl)acetate (CAS: 71783-54-5)
  • Structural Differences : Substitutes para-bromo with para-fluoro and adds a bromine on the acetate chain.
  • Impact : Fluorine’s electronegativity alters electronic distribution, while bromine on the acetate increases molecular weight and steric effects .
  • Applications : Intermediate in synthesis of fluorinated bioactive molecules.

Functional Group Modifications

Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS: 103261-67-2)
  • Structural Differences: Branched methylpropanoate chain replaces cyanoacetate.
  • Applications: Likely used in polymer plasticizers or non-reactive intermediates.
Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate (CAS: 1346809-40-2)
  • Structural Differences: Replaces bromophenyl with aminopyridinyl.
  • Impact: The pyridine ring introduces basicity and hydrogen-bonding capability. The amino group (-NH₂) enhances solubility in polar solvents .
  • Applications : Precursor for nitrogen-containing heterocycles in drug discovery.
Methyl 2-(4-bromophenyl)-2-oxoacetate
  • Structural Differences: Oxo (-C=O) group replaces cyano (-CN).
  • Impact: The oxo group enables keto-enol tautomerism, altering reactivity in condensation reactions. Lower electrophilicity compared to cyano derivatives .
  • Applications: Intermediate in synthesizing ketones or heterocycles via enolate chemistry.

Data Table: Key Properties of Selected Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications References
This compound (1218950-96-9) C₁₀H₈BrNO₂ 257.12 Cyano, methyl ester High electrophilicity; pharmaceutical intermediates
Methyl 2-(5-bromo-4-chloro-2-nitrophenyl)-2-cyanoacetate (1393441-88-7) C₁₀H₅BrClN₂O₄ 344.52 Cyano, nitro, bromo, chloro Reactive in high-energy intermediates
Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate (1004305-97-8) C₁₀H₉BrF₂O₂ 287.08 Difluoro, ethyl ester Enhanced metabolic stability; agrochemicals
Methyl 2-(4-cyanophenyl)-2-methylpropanoate (103261-67-2) C₁₂H₁₃NO₂ 203.24 Cyano, branched ester Low reactivity; polymer additives
Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate (1346809-40-2) C₁₀H₁₁N₃O₂ 205.21 Cyano, amino, pyridinyl Solubility in polar solvents; drug discovery

Research Findings

Reactivity Trends: Cyano-containing compounds (e.g., this compound) exhibit higher reactivity in Michael additions or cyclizations compared to oxo or ester-only analogs . Nitro-substituted derivatives (e.g., CAS 1393441-88-7) show accelerated reactivity in SNAr reactions but reduced thermal stability .

Solubility and Stability :

  • Fluorinated analogs (e.g., CAS 1004305-97-8) demonstrate improved lipid membrane permeability, making them suitable for bioactive molecule design .
  • Branched esters (e.g., CAS 103261-67-2) exhibit lower aqueous solubility due to increased hydrophobicity .

Synthetic Utility: this compound is synthesized via esterification of 4-bromophenylacetic acid using thionyl chloride in methanol . Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate requires palladium-catalyzed coupling for pyridine ring formation .

Biological Activity

Methyl 2-(4-bromophenyl)-2-cyanoacetate is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H8_{8}BrNO2_2
  • Molecular Weight : 244.08 g/mol
  • Structure : The compound features a cyano group and a bromophenyl moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Electrophilic Interactions : The bromophenyl group enhances electrophilicity, allowing the compound to interact with nucleophilic sites in biological molecules.
  • Metabolic Transformations : The cyano and ester functionalities can undergo hydrolysis and reduction, leading to active metabolites that may exert biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with a notable minimum inhibitory concentration (MIC) range:

Bacterial Strain MIC (µg/ml)
E. coli50
S. aureus25
P. aeruginosa100

The compound's ability to disrupt bacterial cell membranes is believed to be a key factor in its antimicrobial efficacy .

Anticancer Potential

This compound has also been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the following pathways:

  • Cell Cycle Arrest : The compound can cause G1 phase arrest, inhibiting cell proliferation.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed, leading to increased apoptosis in treated cells .

Case Studies

  • In Vitro Toxicity Study :
    • A study evaluated the cytotoxicity of this compound on Jurkat T cells, revealing significant toxicity at higher concentrations, which necessitates careful dosing in therapeutic applications .
  • Antimicrobial Efficacy :
    • A comparative study assessed the antimicrobial activity of various cyanoacetic derivatives, including this compound, highlighting its potent activity against Gram-positive bacteria while showing moderate effects on Gram-negative strains .

Research Findings

Recent investigations into this compound have revealed several promising findings:

  • Synthesis and Characterization : The compound has been successfully synthesized using various methodologies, including nucleophilic substitution reactions .
  • Biological Evaluation : Investigations into its pharmacokinetics suggest favorable absorption characteristics, although further studies are needed to establish comprehensive safety profiles .

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-(4-bromophenyl)-2-cyanoacetate?

A practical approach involves Knoevenagel condensation between methyl cyanoacetate and 4-bromobenzaldehyde under basic conditions (e.g., piperidine or ammonium acetate in refluxing ethanol). Alternative methods include nucleophilic substitution of brominated precursors with cyanoacetate derivatives. For example, sodium cyanoacetate can react with 4-bromophenyl halides in the presence of palladium catalysts (e.g., allylpalladium(II) chloride) under inert atmospheres to form cyanoacetate esters . Yield optimization often requires temperature control (e.g., 140°C in 1,3,5-trimethylbenzene) and stoichiometric adjustments .

Q. How can researchers characterize the purity and structural identity of this compound?

Key characterization steps include:

  • Gas chromatography (GC) for purity assessment (>95% purity threshold is typical, as seen in bromophenylacetic acid derivatives) .
  • Melting point analysis (compare with literature values, e.g., 117–119°C for 4-bromophenylacetic acid derivatives) .
  • Spectroscopic techniques :
    • 1H/13C NMR to confirm the ester, cyano, and bromophenyl groups.
    • IR spectroscopy to identify C≡N (2250 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) stretches.
  • High-resolution mass spectrometry (HRMS) for molecular formula verification (e.g., C₁₀H₈BrNO₂) .

Advanced Research Questions

Q. What strategies are effective for incorporating this compound into heterocyclic systems?

The cyano and ester groups enable participation in cyclization reactions . For instance:

  • Pyrazine synthesis : React with γ-aminostyryl imines under basic conditions (e.g., MeONa in MeOH/CH₂Cl₂) to form 3-amino-5-phenyl-2-pyrazinecarboxylate derivatives via intramolecular cyclization .
  • Spiro compound formation : Use the bromophenyl group as a reactive site for cross-coupling to generate spiro[2.4]heptane derivatives, as demonstrated in palladium-catalyzed reactions with cyclopropane precursors .

Q. How do steric and electronic effects of the 4-bromophenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing bromine meta-directing group enhances electrophilic substitution at the para position. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the bromine acts as a leaving group, facilitating bond formation with aryl boronic acids. Steric hindrance from the bulky bromophenyl moiety may reduce reaction rates, necessitating optimized ligand systems (e.g., phosphine ligands) and elevated temperatures .

Q. What analytical challenges arise when distinguishing polymorphic forms of this compound?

Polymorphism can lead to discrepancies in melting points (e.g., 99–102°C vs. 117–119°C for bromophenylacetic acid derivatives) . To resolve this:

  • Use differential scanning calorimetry (DSC) to identify thermal transitions.
  • Perform X-ray crystallography to confirm crystal packing differences.
  • Optimize recrystallization solvents (e.g., ethanol/water mixtures) to isolate stable polymorphs .

Data Contradiction and Methodological Challenges

Q. How should researchers address discrepancies in reported physical properties (e.g., melting point) for this compound derivatives?

Variations often stem from substituent effects (e.g., fluoro vs. bromo groups) or impurities. For example:

  • Methyl 2-(4-bromo-3-fluorophenyl)acetate has a predicted density of 1.519 g/cm³ and boiling point of 263.4°C, differing from non-fluorinated analogs .
  • Solution : Standardize purification protocols (e.g., column chromatography with silica gel, followed by recrystallization) and validate results using multiple techniques (e.g., GC, HPLC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(4-bromophenyl)-2-cyanoacetate
Reactant of Route 2
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Methyl 2-(4-bromophenyl)-2-cyanoacetate

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